
Quinoxaline-6-carboxylic acid
Übersicht
Beschreibung
Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinoxaline-6-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with α-keto carboxylic acids . Another method includes the use of zinc triflate as a catalyst, where diamine and dicarbonyl compounds react in the presence of acetonitrile at room temperature . Additionally, imines and azides can be used to synthesize quinoxalines, with sodium azide and (diacetoxyiodo)benzene as reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as metal-free ionic liquid-mediated reactions and ultrasound irradiation, has been explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and (diacetoxyiodo)benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while reduction can produce this compound derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoxaline derivatives, including QCA, have been extensively studied for their anticancer properties. Recent research indicates that several N-substituted derivatives of quinoxaline-6-carboxylic acid exhibit potent antiproliferative activity against various cancer cell lines. For instance, one study identified a derivative that showed an IC50 value of 0.126 μM against HeLa cells, indicating strong potential as an antitumor agent . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and survival .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
13d | HeLa | 0.126 | Inhibits tubulin polymerization |
13d | SMMC-7721 | 0.071 | Induces apoptosis |
13d | K562 | 0.164 | Arrests cell cycle at G2/M phase |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups on the aromatic rings enhances the anticancer activity of quinoxaline derivatives. Compounds with specific substitutions at the first, second, and third positions of the quinoxaline nucleus show improved biological activity .
Antiviral Applications
Recent investigations have also highlighted the antiviral potential of quinoxaline derivatives against respiratory pathogens. These compounds exhibit promising activity that warrants further exploration for developing antiviral medications . The structure-activity relationship in this context suggests that modifications to the quinoxaline framework can enhance antiviral efficacy.
Other Biological Activities
Beyond anticancer and antiviral properties, quinoxaline derivatives have shown potential in various other therapeutic areas:
- Anticonvulsant : Some derivatives demonstrate efficacy in seizure models.
- Anti-inflammatory : Certain compounds exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory conditions.
- Antimicrobial : Quinoxaline derivatives have been tested against a range of bacteria and fungi, showing significant antimicrobial activity .
Synthesis and Material Science
This compound serves as a critical building block in synthesizing more complex molecules with diverse functionalities. Its compatibility with various functional groups allows chemists to explore numerous synthetic pathways to create new materials with tailored properties .
Table 2: Synthetic Routes for Quinoxaline Derivatives
Reaction Type | Conditions | Yield (%) |
---|---|---|
Hydrothermal synthesis | 230 °C, 10 min | 79 |
Aqueous acid-base titration | Varies | Up to 86 |
High-temperature synthesis | Varies | Varies |
Wirkmechanismus
The mechanism of action of quinoxaline-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, quinoxaline derivatives can cause DNA damage, leading to their use as antibacterial and anticancer agents . The compound’s ability to generate reactive oxygen species (ROS) and its role in cellular deoxygenation and metal chelation contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Quinoline
- Quinazoline
- Cinnoline
- Phthalazine
Biologische Aktivität
Quinoxaline-6-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its antibacterial, anticancer, antiviral, and other therapeutic effects.
Overview of this compound
This compound is a member of the quinoxaline family, which consists of a fused benzene and pyrazine ring. This structural framework contributes to its varied biological activities. The compound has been synthesized in various forms, leading to derivatives that exhibit enhanced efficacy against multiple diseases.
1. Antibacterial Activity
Quinoxaline derivatives, including this compound and its analogs, have shown promising antibacterial properties. Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria:
Compound Type | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Quinoxaline-6-carboxamide derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Ranges from 4 to 32 µg/mL |
Quinoxaline derivatives | Mycobacterium tuberculosis | Inhibition rates of 99-100% at specific concentrations |
Studies have demonstrated that modifications in the quinoxaline structure can lead to significant increases in antibacterial potency, particularly through the introduction of various functional groups .
2. Anticancer Activity
The anticancer potential of this compound has been extensively studied. For instance, novel derivatives have been synthesized and evaluated against several cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
13d (N-substituted derivative) | HeLa | 0.126 |
13d | SMMC-7721 | 0.071 |
13d | K562 | 0.164 |
These findings indicate that quinoxaline derivatives can induce apoptosis and inhibit tubulin polymerization, suggesting their potential as chemotherapeutic agents targeting microtubule dynamics .
3. Antiviral Activity
Quinoxaline derivatives have also been explored for their antiviral properties. Specific compounds have shown activity against viruses such as Herpes simplex and Coxsackievirus B5:
Compound | Virus Type | EC50 (µM) | Effectiveness |
---|---|---|---|
Compound 1 | Herpes simplex virus | 20 µg/mL | 25% plaque reduction |
Compound 11 | Coxsackievirus B5 | 0.09 µM | High activity with low cytotoxicity |
The mechanism of action often involves interference with viral entry or replication processes, highlighting the therapeutic potential of these compounds in antiviral drug development .
4. Other Biological Activities
This compound exhibits a range of additional biological activities:
- Anticonvulsant : Some derivatives have shown efficacy in reducing seizure activity.
- Anti-inflammatory : Compounds display potential in mitigating inflammatory responses.
- Antidiabetic : Certain modifications have been linked to improved glucose metabolism.
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is significantly influenced by their structural features:
- Functional Groups : The presence of electron-donating or withdrawing groups can enhance or reduce activity.
- Linkers : The type and position of linkers (e.g., NH or O linkers) play a crucial role in determining biological efficacy.
For example, the presence of a benzoxazole moiety at specific positions has been associated with increased anticancer activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Quinoxaline-6-carboxylic acid, and how do reaction conditions affect yield and purity?
this compound is synthesized via condensation of 3,4-diaminobenzoic acid with substituted diketones. A typical procedure involves stirring equimolar amounts of the diamine and diketone in aqueous sodium dioctyl sulfosuccinate (SDOSS) at room temperature for 4 hours, followed by filtration and recrystallization with ethanol/water to achieve ~98% purity . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.2 equivalents of diketone) or using microwave-assisted synthesis (230°C for 10 minutes) to reduce reaction time . Acidic conditions (e.g., 5% acetic acid) improve cyclization efficiency.
Q. How is this compound characterized using spectroscopic methods?
Nuclear magnetic resonance (NMR) is critical for structural validation. Key signals include:
- ¹H NMR (DMSO-d₆) : Aromatic protons at δ 8.55 (d, J = 1.9 Hz) and δ 8.21 (dd, J = 8.7, 1.9 Hz), with carboxylic acid protons typically observed as broad singlets .
- ¹³C NMR (DMSO-d₆) : Carboxylic acid carbonyl at δ 166.8 ppm and quinoxaline carbons between δ 130–158 ppm . Purity is confirmed via high-resolution mass spectrometry (HRMS) or HPLC (≥97% purity criteria) .
Q. What purification techniques are recommended for this compound after synthesis?
Recrystallization using ethanol/water mixtures is standard for removing unreacted precursors . For derivatives with poor solubility, column chromatography (silica gel, ethyl acetate/hexane) or acid-base extraction (e.g., NaOH/EtOAc) is effective . Microwave-synthesized products may require suspension in EtOAc followed by filtration to isolate pure solids .
Advanced Research Questions
Q. How can this compound derivatives be designed for aggregation-induced emission (AIE) applications?
Introducing bulky substituents (e.g., 4-methoxyphenyl or pyridyl groups) restricts intramolecular motion, enhancing AIE. For example, 2,3-bis(4-methoxyphenyl)this compound exhibits strong emission due to H-bonding and π-π stacking in aggregated states. Synthesis involves aryl-substituted diketones and microwave heating (230°C) . AIE efficiency is quantified via fluorescence spectroscopy in THF/water mixtures .
Q. What strategies are effective for incorporating this compound into hyperbranched polymers?
The carboxylic acid group enables Friedel-Crafts reactions in polyphosphoric acid (PPA)/P₂O₅ at 130°C, forming hyperbranched poly(phenylquinoxaline-ether-ketone). Optimal conditions include a PPA:P₂O₅ ratio of 4:1 and reaction monitoring via FT-IR (disappearance of –COOH peak at 1700 cm⁻¹) and GPC (Mw ~10,000 Da) . Post-polymerization functionalization (e.g., esterification) tailors solubility for optoelectronic applications.
Q. How does the molecular conformation of this compound derivatives influence their behavior at air-water interfaces?
Surface pressure-area isotherms and Langmuir-Blodgett films reveal that derivatives like 2,3-bis(4-methoxyphenyl)this compound adopt upright orientations at 5 mN/m, transitioning to close-packed monolayers at 20 mN/m. Atomic force microscopy (AFM) and X-ray reflectivity confirm monolayer thickness (~2.5 nm) and H-bond-driven aggregation . These properties are critical for designing luminescent thin films or sensors.
Q. Data Contradictions and Resolution
- Synthesis Yield Discrepancies : Microwave synthesis (Method B) yields 77–86% , while conventional heating (Method A) achieves 98% . Contradictions arise from solvent choice (HOAc vs. EtOAc) and purification steps. Researchers should optimize based on substituent reactivity.
- AIE Efficiency Variability : Derivatives with electron-withdrawing groups (e.g., –NO₂) may quench emission, whereas electron-donating groups (e.g., –OCH₃) enhance it . Systematic substituent screening is advised.
Eigenschaften
IUPAC Name |
quinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDBVXRYDEWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350155 | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-00-4 | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.